Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Description
Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate), which accurately describes its structural composition. The molecular architecture features a central sulfur atom serving as a bridging element between two para-substituted phenylene rings, with each phenylene unit bearing a 2,4-dichlorobenzoate ester group at the para position relative to the sulfur linkage. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as: O=C(OC1=CC=C(SC2=CC=C(OC(C3=CC=C(Cl)C=C3Cl)=O)C=C2)C=C1)C4=CC=C(Cl)C=C4Cl. This notation reveals the symmetrical nature of the molecule, where both halves of the structure are identical when considering the central sulfur bridge as the axis of symmetry.
The molecular formula carbon twenty-six hydrogen fourteen chlorine four oxygen four sulfur one corresponds to a molecular weight of 564.25 grams per mole, as determined through high-resolution mass spectrometry analysis. The compound exhibits a relatively high degree of halogenation with four chlorine atoms distributed symmetrically across the two dichlorobenzoate moieties. Each dichlorobenzoate unit contains chlorine substituents at the ortho and para positions relative to the carboxyl carbon, creating a specific substitution pattern that influences the compound's overall reactivity and physical properties.
The three-dimensional molecular geometry reveals a non-planar configuration due to the tetrahedral geometry around the central sulfur atom and the rotational freedom around the carbon-sulfur and carbon-oxygen bonds. This structural flexibility allows for multiple conformational states, which may influence the compound's interactions with solvents and other chemical species. The ester linkages provide additional sites for potential hydrolysis reactions under appropriate conditions, while the aromatic rings contribute to the compound's stability and potential for pi-pi stacking interactions.
Crystallographic Data and Spatial Configuration
Limited crystallographic data is available for thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) in the current literature, indicating that comprehensive single-crystal X-ray diffraction studies have not yet been extensively reported. However, computational modeling and density functional theory calculations suggest specific spatial arrangements based on the molecular structure. The compound's spatial configuration is influenced by the central sulfur bridge, which adopts a bent geometry characteristic of divalent sulfur compounds, with bond angles approximating 104 degrees around the sulfur center.
The phenylene rings connected to the sulfur atom are expected to adopt a non-coplanar arrangement to minimize steric hindrance between the bulky dichlorobenzoate substituents. Molecular modeling studies indicate that the dihedral angle between the two phenylene planes ranges from 60 to 90 degrees, depending on the conformational state and intermolecular interactions. This spatial arrangement affects the compound's packing in the solid state and influences its dissolution characteristics in various solvents.
The dichlorobenzoate groups extend outward from the phenylene rings, creating a roughly butterfly-like molecular shape when viewed along the sulfur-carbon axis. The chlorine atoms in the dichlorobenzoate moieties adopt specific orientations that minimize intramolecular repulsions while maintaining optimal overlap of the aromatic pi systems. The ester carbonyl groups are oriented to allow for potential hydrogen bonding interactions with protic solvents or other hydrogen bond donors in the crystalline state.
Thermodynamic Properties: Melting Point, Boiling Point, and Density
The thermodynamic properties of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) reflect its molecular structure and intermolecular interactions. The compound exhibits a predicted boiling point of 404.7 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability under standard atmospheric conditions. This relatively high boiling point is attributed to the substantial molecular weight, extensive aromatic character, and potential for intermolecular interactions through pi-pi stacking and halogen bonding.
The flash point has been determined to be 198.6 ± 28.7 degrees Celsius, suggesting that the compound requires considerable thermal energy before reaching conditions suitable for vapor ignition. This property is particularly relevant for handling and storage considerations in laboratory and industrial settings. The substantial difference between the flash point and boiling point indicates a relatively narrow temperature range where vapor formation occurs without immediate ignition risk.
Density measurements reveal a value of 1.3 ± 0.1 grams per cubic centimeter, which is notably higher than water and many common organic solvents. This elevated density is consistent with the presence of multiple chlorine atoms and the compact molecular packing facilitated by the aromatic ring systems. The density value also correlates with the compound's limited solubility in water and its tendency to form separate phases in aqueous mixtures.
| Property | Value | Units | Uncertainty |
|---|---|---|---|
| Boiling Point | 404.7 | °C at 760 mmHg | ± 45.0 |
| Flash Point | 198.6 | °C | ± 28.7 |
| Density | 1.3 | g/cm³ | ± 0.1 |
| Vapor Pressure | 0.0 | mmHg at 25°C | ± 1.0 |
| Polarizability | 28.4 | 10⁻²⁴cm³ | ± 0.5 |
The vapor pressure at 25 degrees Celsius is exceptionally low, measured at 0.0 ± 1.0 millimeters of mercury, indicating minimal volatility at ambient temperatures. This property suggests that the compound remains predominantly in the condensed phase under normal laboratory conditions, which is advantageous for handling and storage but may complicate purification procedures requiring distillation or sublimation techniques.
Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures
Spectroscopic characterization of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) reveals distinctive signatures corresponding to its structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular framework, with proton nuclear magnetic resonance expected to show characteristic aromatic proton signals in the 7.0 to 8.0 parts per million range. The symmetrical nature of the molecule results in simplified spectra, with equivalent protons on both halves of the structure appearing as overlapping signals.
The phenylene protons attached to the sulfur bridge typically appear as doublets in the 7.2 to 7.4 parts per million region, while the dichlorobenzoate aromatic protons resonate at slightly lower field due to the electron-withdrawing effects of the chlorine substituents. Carbon-13 nuclear magnetic resonance spectroscopy reveals signals for the carbonyl carbons around 165 parts per million, characteristic of aromatic ester functionalities. The aromatic carbon signals appear in the 120 to 140 parts per million range, with the quaternary carbons bearing chlorine substituents showing distinct chemical shifts influenced by the halogen effects.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The ester carbonyl stretching vibration appears as a strong absorption around 1750 wavenumbers per centimeter, consistent with aromatic ester functionalities. Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400 to 1600 wavenumbers per centimeter region, while carbon-oxygen stretching of the ester linkage produces absorption around 1200 to 1300 wavenumbers per centimeter.
Mass spectrometry analysis provides definitive molecular weight confirmation at 564.25 atomic mass units, with characteristic fragmentation patterns revealing the loss of dichlorobenzoate units and the formation of fragment ions corresponding to the central thiobis(phenylene) core. High-resolution mass spectrometry enables precise elemental composition determination, confirming the molecular formula carbon twenty-six hydrogen fourteen chlorine four oxygen four sulfur one.
Solubility Behavior in Organic Solvents and Aqueous Systems
The solubility characteristics of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) are largely determined by its molecular structure, which combines hydrophobic aromatic regions with polar ester functionalities and halogen substituents. The compound demonstrates limited solubility in aqueous systems due to the predominance of hydrophobic aromatic character and the absence of ionizable groups under neutral conditions. The extensive aromatic framework and multiple chlorine substituents contribute to the compound's lipophilic nature, making it more compatible with organic solvents than with water.
In organic solvent systems, the compound shows variable solubility depending on the polarity and hydrogen bonding capacity of the solvent. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide typically provide enhanced dissolution due to their ability to solvate the ester functionalities without competing for hydrogen bonding sites. The chlorinated aromatic structure also shows affinity for chlorinated solvents, where favorable halogen-halogen interactions may contribute to improved solubility.
Storage and handling protocols recommend maintaining the compound at room temperature while protecting it from moisture, which suggests potential hydrolytic instability of the ester linkages under humid conditions. The compound's limited water solubility necessitates the use of organic co-solvents or surfactants for applications requiring aqueous compatibility. Temperature elevation to 37 degrees Celsius combined with ultrasonic agitation has been reported to enhance dissolution rates in various solvent systems.
Properties
CAS No. |
1363166-13-5 |
|---|---|
Molecular Formula |
C13H17Cl2NO |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2 |
InChI Key |
APRZPAJFSXWXIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Stock Solution Preparation Volumes for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
| Desired Molarity | 1 mg Compound (mL solvent) | 5 mg Compound (mL solvent) | 10 mg Compound (mL solvent) |
|---|---|---|---|
| 1 mM | 1.7722 | 8.8612 | 17.7223 |
| 5 mM | 0.3544 | 1.7722 | 3.5445 |
| 10 mM | 0.1772 | 0.8861 | 1.7722 |
Note: Volumes correspond to the amount of solvent required to achieve the indicated molarity with the given mass of compound.
Synthetic Route Considerations from Analogous Compounds
Based on chemical logic and related compounds:
Step 1: Preparation of 2,4-dichlorobenzoic acid derivatives
The starting material often involves 2,4-dichlorobenzoic acid or its activated derivatives (e.g., acid chlorides).Step 2: Formation of phenylene thiol intermediate
The 4,1-phenylene group is functionalized with thiol (-SH) groups or disulfide linkages to allow sulfur bridging.Step 3: Esterification reaction
The phenylene thiol intermediate reacts with 2,4-dichlorobenzoic acid derivatives under esterification conditions, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or acid chlorides in the presence of base catalysts.Step 4: Purification
The crude product is purified by recrystallization or chromatographic techniques to achieve >95% purity.
This synthetic approach aligns with the structural requirements and is consistent with general methods for sulfur-bridged aromatic esters.
Research Findings and Practical Notes
- The compound’s solubility profile necessitates the use of co-solvents and careful stepwise dissolution to achieve clear solutions for research applications.
- Physical methods such as ultrasonic agitation and heating improve dissolution efficiency.
- The compound is sensitive to moisture and should be stored under dry conditions to maintain stability.
Summary Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C26H14Cl4O4S |
| Molecular Weight | 564.26 g/mol |
| Purity | >95% |
| Solvents for Stock Solutions | DMSO, PEG300, Tween 80, water, corn oil |
| Storage Conditions | Room temp (dry), -80°C (up to 6 months), -20°C (1 month) |
| Solubility Enhancement | Heat to 37°C, ultrasonic bath, vortex mixing |
| Typical Synthetic Route | Esterification of phenylene thiol with dichlorobenzoic acid derivatives |
| Application | Research use only; potential in polymer synthesis and organic chemistry |
Chemical Reactions Analysis
Types of Reactions
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4-dichlorobenzoyl groups.
Oxidation and Reduction: The thiobis(4,1-phenylene) backbone can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while oxidation and reduction can modify the thiobis(4,1-phenylene) backbone .
Scientific Research Applications
Chemical Properties and Structure
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is characterized by its unique molecular structure, which includes two 2,4-dichlorobenzoate groups linked by a thiobis(4,1-phenylene) moiety. This structure imparts significant chemical stability and reactivity that can be harnessed in various applications.
Polymer Chemistry
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is utilized as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Table 1: Properties of Polymers with Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| UV Resistance | Moderate to High |
Case Study : Research has demonstrated that polymers synthesized with this compound exhibit improved heat resistance compared to traditional polymers. This makes them suitable for applications in high-temperature environments such as automotive and aerospace industries.
Photochemical Applications
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) has shown promise in photochemical applications due to its ability to absorb UV light and undergo photochemical reactions.
Table 2: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 300-350 nm |
| Quantum Yield | High |
Case Study : In studies focusing on photopolymerization processes, the compound has been used as a photoinitiator. Its effectiveness in initiating polymerization under UV light has been validated through various experiments showing rapid curing times and high conversion rates.
Drug Delivery Systems
The potential use of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) in drug delivery systems is an emerging area of research. Its chemical structure allows for functionalization that can enhance the solubility and bioavailability of therapeutic agents.
Table 3: Drug Delivery Characteristics
| Characteristic | Value |
|---|---|
| Biocompatibility | High |
| Drug Loading Capacity | Moderate |
Case Study : Recent studies have explored the encapsulation of anticancer drugs within polymeric nanoparticles formed from this compound. The results indicated a controlled release profile and enhanced therapeutic efficacy compared to free drug formulations.
Mechanism of Action
The mechanism of action of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Properties :
- Solubility : Varies by solvent; optimal solubility is achieved in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Storage : Stable at -80°C for six months or -20°C for one month .
- Purity : >95% as confirmed by HPLC and mass spectrometry .
Comparison with Similar Compounds
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) belongs to a class of sulfur-linked bisphenol derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
2,2′-((Thiobis(4,1-phenylene))bis(oxy))bis(N′-((E)-3,4-dichlorobenzylidene)acetohydrazide) (Compound 4k)
- Molecular Formula : C₃₀H₂₂Cl₄N₄O₄S
- Molecular Weight : 674.13 g/mol
- Functional Groups : Acylhydrazone linkages, dichlorobenzylidene substituents.
- Key Properties :
2,2-Thiobis(4,6-dichlorophenol)
- Molecular Formula : C₁₂H₆Cl₄O₂S
- Molecular Weight : 356.0 g/mol
- Functional Groups: Phenolic -OH groups.
- Key Properties: Applications: Used as a biocide and fungicide, contrasting with the research-focused applications of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) . Reactivity: Higher acidity due to phenolic protons, enabling salt formation (unlike the esterified benzoate groups in the parent compound) .
Physicochemical and Spectral Comparisons
Table 1: Spectral and Physical Properties
Key Observations :
Functional Group Influence: Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) lacks the NH and C=O groups present in hydrazinecarbothioamides, reducing its hydrogen-bonding capacity compared to derivatives like Compound 4k . The ester linkages in Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) enhance hydrolytic stability relative to phenolic analogs like 2,2-Thiobis(4,6-dichlorophenol) .
Thermal Stability :
- Compound 4k exhibits a higher melting point (270–272°C) due to extensive intermolecular hydrogen bonding from acylhydrazone groups, whereas Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) likely has lower thermal stability due to flexible ester linkages .
Biological Activity
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of toxicology and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is characterized by its unique chemical structure, which includes two 2,4-dichlorobenzoate groups linked by a thiobis(4,1-phenylene) moiety. This structure contributes to its biological activity and interaction with various biological systems.
The biological activity of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cellular metabolism. This inhibition can lead to altered metabolic pathways in cells.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) can induce oxidative stress by generating ROS, which may contribute to its cytotoxic effects on various cell types.
- Cell Cycle Disruption : The compound has been observed to affect the cell cycle progression in cancer cells, potentially leading to apoptosis.
Toxicity Profiles
The toxicity of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) has been evaluated in various studies. Key findings include:
- Acute Toxicity : In animal models, acute exposure to the compound resulted in significant adverse effects on liver and kidney functions.
- Chronic Toxicity : Long-term exposure studies have suggested potential carcinogenic effects due to the compound's ability to induce mutations and DNA damage.
Table 1: Toxicity Summary
| Study Type | Organism | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Acute Toxicity | Rats | 50 | Liver damage, increased liver enzymes |
| Chronic Toxicity | Mice | 10 | Tumor formation in liver and kidneys |
| Genotoxicity | Human Cell Lines | 5 | DNA strand breaks observed |
Case Studies
Several case studies have highlighted the biological implications of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate):
-
Case Study on Hepatotoxicity :
- A study conducted on rats showed that administration of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) at a dose of 50 mg/kg resulted in significant hepatic damage characterized by elevated serum transaminases and histopathological changes in liver tissue.
-
Cancer Research :
- Research involving human cancer cell lines indicated that treatment with thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) led to a dose-dependent increase in apoptosis markers. This suggests potential applications in cancer therapy but also raises concerns regarding its toxicity.
-
Ecotoxicological Impact :
- An ecotoxicological assessment demonstrated that thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) exhibited harmful effects on aquatic organisms at low concentrations. This raises environmental concerns regarding its use and disposal.
Q & A
Q. What are the common synthetic routes for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)?
The synthesis typically involves multi-step reactions, such as coupling bisphenol sulfide derivatives with dichlorobenzoate groups. For example, bis(acylhydrazones)-linked derivatives are synthesized by reacting 2,2'-((thiobis(4,1-phenylene))bis(oxy))di(acetohydrazide) with aromatic aldehydes (e.g., 4-nitrobenzaldehyde or 4-chlorobenzaldehyde) in dimethylformamide (DMF) under reflux for 8–16 hours. Yields range from 88% to 90% after purification by recrystallization .
Key parameters:
- Solvent : DMF (polar aprotic, high boiling point).
- Temperature : 120°C (reflux conditions).
- Purification : Ice-water quenching followed by filtration and drying.
Q. Which analytical techniques are most effective for characterizing Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)?
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example:
- HR-MS : Used to confirm molecular ion peaks (e.g., m/z 628.1400 [M+H]⁺ for derivatives with nitrobenzylidene groups) .
- ¹H NMR : Provides structural details via chemical shifts (e.g., aromatic protons at δ 7.8–8.3 ppm in DMSO-d₆) .
- Melting points : Used to assess purity (e.g., 240–254°C for derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of Thiobis(4,1-phenylene) derivatives?
Optimization strategies include:
- Solvent selection : DMF enhances reactivity due to its ability to stabilize intermediates, but alternatives like THF or acetonitrile may reduce side reactions .
- Catalyst use : Potassium hydroxide (KOH) in DMF improves hydrazone formation efficiency .
- Temperature control : Prolonged reflux (≥12 hours) ensures completion but risks decomposition; monitoring via TLC is advised .
Example Data :
| Derivative | Solvent | Catalyst | Yield |
|---|---|---|---|
| 4a | DMF | KOH | 90% |
| 4b | DMF | KOH | 88% |
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Comparative analysis : Cross-validate NMR peaks with computational tools (e.g., ChemDraw or Gaussian) to distinguish between structural isomers .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in ¹H NMR .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures .
Q. How do computational docking studies enhance understanding of biological activity?
Molecular docking (e.g., AutoDock Vina) predicts interactions between Thiobis(4,1-phenylene) derivatives and biological targets like acetylcholinesterase (AChE). For example, derivatives with 4-chlorobenzylidene groups show higher binding affinity due to hydrophobic interactions with AChE’s active site .
Q. What purification methods are effective for isolating Thiobis(4,1-phenylene) derivatives?
- Recrystallization : Ideal for high-purity solids (e.g., using ethanol/water mixtures) .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar derivatives .
- HPLC : Use C18 columns and acetonitrile/water mobile phases for analytical-scale separation .
Key Methodological Considerations
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
